molecular formula C23H18N4O2 B2788625 (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone CAS No. 919215-58-0

(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone

Cat. No.: B2788625
CAS No.: 919215-58-0
M. Wt: 382.423
InChI Key: CFIZEFYOFMGWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H18N4O2 and its molecular weight is 382.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as 1-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxybenzoyl)indolizin-2-amine, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could interact with its targets, leading to changes in cellular processes and potentially exhibiting these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, cholinesterase activity, and more .

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level. These could include inhibiting viral replication, reducing inflammation, inhibiting cancer cell proliferation, preventing HIV infection, reducing oxidative stress, inhibiting microbial growth, treating tuberculosis, managing diabetes, treating malaria, inhibiting cholinesterase, and more .

Properties

IUPAC Name

[2-amino-1-(1H-benzimidazol-2-yl)indolizin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2/c1-29-15-11-9-14(10-12-15)22(28)21-20(24)19(18-8-4-5-13-27(18)21)23-25-16-6-2-3-7-17(16)26-23/h2-13H,24H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIZEFYOFMGWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC5=CC=CC=C5N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.